molecular formula C9H7N3O B1181285 Cyclopropane-1-carbonyl-D5 chloride CAS No. 1219794-96-3

Cyclopropane-1-carbonyl-D5 chloride

Cat. No. B1181285
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane-1-carbonyl-D5 chloride, also known as Cyclopropanecarboxylic acid chloride, is a deuterium-labeled compound . It has a molecular weight of 109.57 and a formula of C4D5ClO . It is used in research and is not sold to patients .


Synthesis Analysis

Cyclopropane-1-carbonyl-D5 chloride can be synthesized through the process of hydrogen borrowing catalysis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular structure of Cyclopropane-1-carbonyl-D5 chloride is represented by the SMILES string ClC(C1([2H])C([2H])([2H])C1([2H])[2H])=O .


Chemical Reactions Analysis

Cyclopropane-1-carbonyl-D5 chloride can participate in various chemical reactions. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .


Physical And Chemical Properties Analysis

Cyclopropane-1-carbonyl-D5 chloride is a liquid at room temperature . It has a refractive index of 1.452 (lit.) and a boiling point of 119°C (lit.) . The density of this compound is 1.152 g/mL at 25°C (lit.) .

Safety And Hazards

High concentrations of Cyclopropane-1-carbonyl-D5 chloride can cause necrosis of the tracheal and bronchial epithelium, pulmonary edema, atelectasis, emphysema, and damage to the pulmonary blood vessels and liver .

Future Directions

Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Cyclopropane-1-carbonyl-D5 chloride and other deuterium-labeled compounds may have significant potential in future pharmaceutical research and development .

Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” discusses the potential of deuterium substitution, such as in Cyclopropane-1-carbonyl-D5 chloride, to affect the pharmacokinetic and metabolic profiles of drugs . Another paper, “Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis”, describes the synthesis of cyclopropanes, which could potentially include Cyclopropane-1-carbonyl-D5 chloride .

properties

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropane-carbonyl Chloride-d5

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